(2S)-Ompt

Descripción

Propiedades

Fórmula molecular |

C22H43O6PS |

|---|---|

Peso molecular |

466.6 g/mol |

Nombre IUPAC |

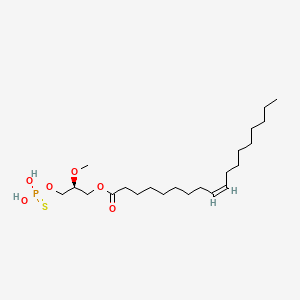

[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C22H43O6PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30)/b11-10-/t21-/m0/s1 |

Clave InChI |

FCVJYKICQNLXAX-XPTLAUCJSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC |

Origen del producto |

United States |

Foundational & Exploratory

(2S)-Ompt: A Technical Guide to its Mechanism of Action as a Selective LPA3 Receptor Agonist

(2S)-Oleoyl-O-methyl-glyceryl-phosphothionate , or (2S)-Ompt , is a synthetically engineered analog of lysophosphatidic acid (LPA). As a metabolically stabilized compound, it exhibits potent and selective agonist activity at the lysophosphatidic acid receptor 3 (LPA3), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound functions as a high-affinity agonist at the LPA3 receptor. Its binding initiates a cascade of intracellular signaling events, characteristic of GPCR activation. Notably, this compound displays biased agonism, demonstrating different potencies for various downstream signaling pathways when compared to the endogenous ligand, LPA. This phenomenon is attributed to its interaction with a distinct binding site on the LPA3 receptor.

Binding and Receptor Activation

Recent molecular docking studies suggest the presence of two distinct agonist binding cavities within the LPA3 receptor: a "Lower Cavity" near the cytoplasm and an "Upper Cavity" in the transmembrane and extracellular regions. While the endogenous ligand LPA preferentially binds to the Lower Cavity, this compound shows a high affinity for the Upper Cavity.[1][2] This differential binding is thought to induce a unique conformational change in the receptor, leading to the observed biased signaling.

Upon binding of this compound, the LPA3 receptor couples to heterotrimeric G proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[3]

Quantitative Data Summary

The potency of this compound as an LPA3 receptor agonist has been quantified in various functional assays, primarily using HEK293 cells transfected with the LPA3 receptor. The following tables summarize the key quantitative data, highlighting the biased agonism of this compound compared to LPA.

| Parameter | This compound EC50 (nM) | LPA EC50 (nM) | Reference(s) |

| Receptor Phosphorylation | 10 | 270 | [4][5] |

| ERK 1/2 Phosphorylation | 5 | 290 | |

| Intracellular Ca2+ Mobilization | 425 | 300 |

Table 1: Comparative EC50 values of this compound and LPA for LPA3 receptor-mediated signaling events.

| Parameter | Observation | Reference(s) |

| Enantiomeric Potency (Calcium Release) | This compound is 5-20 fold more potent than (2R)-Ompt in LPA3-transfected Sf9 and RH7777 cells. | |

| GTP[γ-35S] Binding in LPA3-transfected membranes | This compound efficiently stimulates GTP[γ-35S] binding. |

Table 2: Additional quantitative and semi-quantitative data for this compound activity.

Signaling Pathways

The activation of the LPA3 receptor by this compound triggers multiple downstream signaling pathways, including the phospholipase C (PLC) pathway and the MAPK/ERK and PI3K/Akt pathways.

Phospholipase C and Calcium Mobilization

LPA3 receptor coupling to Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

MAPK/ERK and PI3K/Akt Pathways

This compound is a particularly potent activator of the MAPK/ERK pathway, showing a significantly lower EC50 value compared to LPA. This pathway is crucial for regulating cell proliferation and differentiation. Additionally, this compound stimulates the phosphorylation of Akt, a key node in the PI3K pathway that governs cell survival and metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in LPA3-transfected HEK293 cells following stimulation with this compound.

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human LPA3 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plate the cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

Prepare a Fura-2 AM (or Fluo-4 AM) stock solution in DMSO. Dilute the Fura-2 AM in the loading buffer to a final concentration of 2-5 µM.

-

Aspirate the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing:

-

Aspirate the dye-loading solution and wash the cells twice with 100 µL of loading buffer without the dye.

-

After the final wash, add 100 µL of loading buffer to each well.

-

-

Measurement of Calcium Flux:

-

Use a fluorescence plate reader (e.g., FlexStation or FLIPR) capable of kinetic reading and automated liquid addition.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., for Fura-2, ratio of emissions at 510 nm from excitation at 340 nm and 380 nm).

-

Establish a stable baseline fluorescence reading for 15-30 seconds.

-

Add 25 µL of this compound at various concentrations (prepared in loading buffer) to the wells.

-

Continue to record the fluorescence signal for at least 2-3 minutes.

-

-

Data Analysis:

-

The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities at the two emission wavelengths (for ratiometric dyes) or as a change in fluorescence intensity from baseline.

-

Plot the peak fluorescence change against the logarithm of the this compound concentration to determine the EC50 value.

-

MAPK (ERK1/2) and Akt Phosphorylation Assay

This protocol details the detection of ERK1/2 and Akt phosphorylation by Western blotting.

-

Cell Culture and Treatment:

-

Culture and plate LPA3-transfected HEK293 cells as described for the calcium mobilization assay, typically in 6-well plates.

-

Once the cells reach 80-90% confluency, serum-starve them for 12-24 hours in serum-free DMEM.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes for peak phosphorylation).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare samples with Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5 minutes.

-

Separate the proteins (20-40 µg per lane) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) or phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 or total Akt.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated protein to total protein for each sample.

-

Plot the normalized phosphorylation levels against the logarithm of the this compound concentration to determine the EC50 value.

-

References

(2S)-Ompt: A Technical Guide to its LPA3 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Ompt, or L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a metabolically stabilized analog of lysophosphatidic acid (LPA) that has emerged as a potent and selective agonist for the LPA3 receptor.[1] As a G protein-coupled receptor, LPA3 is implicated in a variety of physiological and pathophysiological processes, making it a target of significant interest in drug discovery.[2][3] This technical guide provides a comprehensive overview of the LPA3 receptor agonist activity of this compound, including its quantitative pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Pharmacological Profile

This compound exhibits a distinct pharmacological profile, demonstrating potent and selective activation of the LPA3 receptor. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Potency of this compound and Related Compounds at LPA Receptors

| Compound | Receptor | Assay | Cell Line | EC50 (nM) | Reference |

| This compound | LPA3 | ERK 1/2 Phosphorylation | HEK 293 | 5 | [4] |

| This compound | LPA3 | Receptor Phosphorylation | HEK 293 | 10 | [4] |

| This compound | LPA3 | Intracellular Calcium | HEK 293 | 425 | [4][5] |

| OMPT (racemic) | LPA3 | GTPγS Binding | HEK293T | 276 | [6] |

| LPA (18:1) | LPA1 | GTPγS Binding | HEK293T | 128 | [6] |

| LPA (18:1) | LPA2 | GTPγS Binding | HEK293T | 27 | [6] |

| LPA (18:1) | LPA3 | GTPγS Binding | HEK293T | 196 | [6] |

| LPA (18:1) | LPA3 | ERK 1/2 Phosphorylation | HEK 293 | 290 | [4] |

| LPA (18:1) | LPA3 | Receptor Phosphorylation | HEK 293 | 270 | [4] |

| LPA (18:1) | LPA3 | Intracellular Calcium | HEK 293 | 300 | [4][5] |

Table 2: Comparative Activity of this compound and its Enantiomer

| Compound | Assay | Cell Lines | Relative Potency | Reference |

| This compound vs. (2R)-Ompt | Calcium Release | LPA3-transfected Sf9 and Rh7777 | This compound is 5-20 fold more active | [1] |

Signaling Pathways Activated by this compound

Activation of the LPA3 receptor by this compound initiates a cascade of intracellular signaling events. The LPA3 receptor is known to couple to multiple G proteins, primarily Gαq/11 and Gαi/o, leading to the activation of various downstream effectors.[3][7][8][9]

LPA3 receptor signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are representative protocols for key in vitro assays.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

-

Membrane Preparation : Membranes from HEK293T cells transiently expressing the LPA3 receptor are prepared.

-

Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µg/mL saponin.

-

Reaction Mixture : Membranes (10-20 µg of protein) are incubated with various concentrations of this compound, 10 µM GDP, and 0.1 nM [35S]GTPγS in the assay buffer.

-

Incubation : The reaction is carried out for 60 minutes at 30°C.

-

Termination and Detection : The incubation is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

Workflow for a typical GTPγS binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following LPA3 receptor activation, typically through the Gαq/11 pathway.

-

Cell Culture : LPA3-expressing cells (e.g., Sf9 or HEK293) are seeded in 96-well plates.

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Compound Addition : The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is recorded before the addition of various concentrations of this compound.

-

Data Acquisition : Fluorescence intensity is monitored in real-time for a period of 1-3 minutes following compound addition.

-

Data Analysis : The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated and used to determine the EC50 value.

MAPK/ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling pathway.

-

Cell Treatment : Serum-starved LPA3-expressing cells are treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Cell Lysis : Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined.

-

Western Blotting or ELISA : Phosphorylated ERK (p-ERK) and total ERK levels are quantified using specific antibodies via Western blotting or a sandwich ELISA.

-

Data Analysis : The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation and to generate a dose-response curve.

Biased Agonism of this compound

Recent evidence suggests that this compound may act as a biased agonist at the LPA3 receptor.[4][5] Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another when binding to the same receptor. In the case of this compound, it appears to be significantly more potent in inducing ERK phosphorylation compared to its ability to stimulate intracellular calcium mobilization.[4][5] This phenomenon highlights the complexity of LPA3 receptor pharmacology and presents opportunities for the development of pathway-selective drugs with improved therapeutic profiles.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the LPA3 receptor. Its potency, selectivity, and potential biased agonism make it an important lead compound for the development of novel therapeutics targeting this receptor. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further studies, particularly in in vivo models, will be crucial to fully elucidate the therapeutic potential of targeting the LPA3 receptor with agonists like this compound.

References

- 1. 2S-OMPT - Echelon Biosciences [echelon-inc.com]

- 2. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide on (2S)-O-methyl-L-tyrosine

An Important Note on Nomenclature: The term "(2S)-Ompt" is ambiguous. Scientific literature predominantly uses this designation to refer to (2S)-O-methyl-L-tyrosine , an amino acid derivative. However, the same abbreviation has also been used for L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, a lysophosphatidic acid analog. This guide will focus on the more common and well-characterized compound, (2S)-O-methyl-L-tyrosine.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of (2S)-O-methyl-L-tyrosine, a compound of interest for researchers in drug development and neuroscience.

Chemical Structure and Properties

(2S)-O-methyl-L-tyrosine, also known as 4-Methoxy-L-phenylalanine, is a derivative of the amino acid L-tyrosine.[1][2] Its chemical structure consists of a phenylalanine core with a methoxy (B1213986) group substituted at the para-position of the phenyl ring. The "(2S)" designation refers to the stereochemistry at the alpha-carbon, indicating the L-configuration.

IUPAC Name: (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid

Chemical Structure:

References

An In-depth Technical Guide to the Synthesis and Purification of (2S)-O-methyl-N-acetyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (2S)-O-methyl-N-acetyl-L-tyrosine, a derivative of the amino acid L-tyrosine. This document outlines a common and effective two-step synthetic pathway, starting from the readily available L-tyrosine, and details the subsequent purification protocols to obtain the final product with high purity. The IUPAC name for this compound is (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid[1].

Synthesis Methodology

The synthesis of (2S)-O-methyl-N-acetyl-L-tyrosine is typically achieved through a two-step process:

-

N-acetylation of L-tyrosine: The amino group of L-tyrosine is first protected by acetylation using acetic anhydride (B1165640) under alkaline conditions. This step yields N-acetyl-L-tyrosine.

-

O-methylation of N-acetyl-L-tyrosine: The phenolic hydroxyl group of N-acetyl-L-tyrosine is then methylated to yield the final product, (2S)-O-methyl-N-acetyl-L-tyrosine. The Williamson ether synthesis is a common method for this transformation.

Below are the detailed experimental protocols for each step.

Step 1: N-acetylation of L-Tyrosine

This procedure involves the reaction of L-tyrosine with acetic anhydride in an aqueous alkaline solution. The pH of the reaction is carefully controlled to favor N-acetylation over O-acetylation and to prevent the formation of di-acetylated byproducts[2][3].

Experimental Protocol:

-

Dissolution: Disperse 100 g of L-tyrosine in 200 ml of water with vigorous stirring.

-

Basification: Slowly add a 30% sodium hydroxide (B78521) solution dropwise until the L-tyrosine is completely dissolved, adjusting the pH to approximately 12.05[4].

-

Acetylation: Cool the solution and add 59.2 g of acetic anhydride dropwise over 30 minutes. Concurrently, add a 30% sodium hydroxide solution to maintain the pH between 8 and 10[4].

-

Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to 11.50 with a sodium hydroxide solution and maintain the temperature at 60°C for 20 minutes to hydrolyze any O-acetylated byproducts.

-

Precipitation: Acidify the solution to a pH of 1.72 with industrial hydrochloric acid to precipitate the N-acetyl-L-tyrosine.

-

Isolation of Crude Product: Concentrate the mixture under reduced pressure at 80°C until a solid is formed. Cool the residue to 4°C to complete crystallization and then collect the crude N-acetyl-L-tyrosine by filtration.

Purification of N-acetyl-L-tyrosine:

-

Extraction: Slurry the crude product in three times its volume of 95% ethanol (B145695) at 60°C to extract the N-acetyl-L-tyrosine, leaving behind inorganic salts and unreacted L-tyrosine.

-

Crystallization: Concentrate the ethanol extract under reduced pressure to recover the solvent and induce crystallization. Collect the crystals of N-acetyl-L-tyrosine II.

-

Decolorization and Recrystallization: Dissolve the N-acetyl-L-tyrosine II in an equal amount of purified water at 65°C. Add 0.5% (by weight of the crude product) of activated carbon and stir for 10 minutes. Filter the hot solution, then cool the filtrate to 4°C to recrystallize the purified N-acetyl-L-tyrosine. Filter and dry the final product. A total yield of 78-80% can be expected for this process.

Table 1: Quantitative Data for N-acetylation of L-Tyrosine

| Parameter | Value | Reference |

| L-Tyrosine | 100 g | |

| Water | 200 ml | |

| 30% Sodium Hydroxide | As needed for pH adjustment | |

| Acetic Anhydride | 59.2 g | |

| Reaction Temperature | 60°C (for hydrolysis) | |

| Reaction pH | 8-10 (acetylation), 11.5 (hydrolysis) | |

| Final Product (N-acetyl-L-tyrosine) | ~100 g (from 100 g L-tyrosine) | |

| Overall Yield | 78-80% | **** |

Step 2: O-methylation of N-acetyl-L-tyrosine

The Williamson ether synthesis is a suitable method for the O-methylation of the phenolic hydroxyl group of N-acetyl-L-tyrosine. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.

Experimental Protocol (General Procedure):

-

Dissolution and Deprotonation: Dissolve the purified N-acetyl-L-tyrosine in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide. Add a slight excess of a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 50 to 100°C for 1 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining salts and base.

-

Purification: The crude (2S)-O-methyl-N-acetyl-L-tyrosine can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Table 2: Reagents and Conditions for O-methylation of N-acetyl-L-tyrosine

| Parameter | Reagent/Condition | Reference |

| Starting Material | N-acetyl-L-tyrosine | - |

| Base | Potassium Carbonate (or other suitable base) | |

| Methylating Agent | Methyl Iodide or Dimethyl Sulfate | |

| Solvent | Acetonitrile or N,N-Dimethylformamide | |

| Reaction Temperature | 50-100°C | |

| Reaction Time | 1-8 hours |

Note: Specific quantitative data for the yield and purity of the O-methylation of N-acetyl-L-tyrosine were not available in the searched literature. These would need to be determined empirically.

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of (2S)-O-methyl-N-acetyl-L-tyrosine.

Caption: Synthesis and purification workflow for (2S)-O-methyl-N-acetyl-L-tyrosine.

Biological Context

While specific signaling pathways for (2S)-O-methyl-N-acetyl-L-tyrosine are not extensively documented, its precursor, N-acetyl-L-tyrosine, is recognized for its role as a more soluble form of L-tyrosine, an amino acid essential for the synthesis of neurotransmitters such as dopamine. Further research may elucidate the specific biological activities and pathways associated with the O-methylated derivative.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 4. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

The Biological Role of (2S)-OMPT in Cell Signaling: A Technical Guide

Abstract

(2S)-OMPT (L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate) is a potent and selective synthetic agonist for the Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathophysiological processes. As a metabolically stabilized analog of Lysophosphatidic Acid (LPA), this compound serves as a critical pharmacological tool for elucidating the specific signaling pathways mediated by the LPA3 receptor. This document provides an in-depth technical overview of the biological role of this compound in cell signaling, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the associated signaling cascades.

Introduction to this compound

This compound is a chiral phosphorothioate (B77711) analog of LPA. Its key structural modifications—a methyl ether at the sn-2 position and a phosphorothioate in place of the phosphate (B84403) group—confer resistance to degradation by cellular lipases and phosphatases, resulting in a more stable and durable signaling molecule compared to endogenous LPA.

The "(2S)-" designation refers to the stereochemistry at the second carbon of the glycerol (B35011) backbone, which has been shown to be crucial for its high potency. The (2S)-enantiomer is significantly more active than its (2R) counterpart, demonstrating 5- to 20-fold greater activity in inducing calcium release, a primary downstream effect of LPA3 activation[1]. This compound has been identified as a valuable probe for dissecting LPA signaling in complex systems, including cancer cell lines like OVCAR3, where it stimulates calcium mobilization, Interleukin-6 (IL-6) production, and the phosphorylation of key signaling kinases such as MAPK (ERK) and Akt[1].

LPA3 Receptor-Mediated Signaling Pathway

Activation of the LPA3 receptor by this compound initiates a cascade of intracellular events. LPA3 primarily couples to Gq/11 and Gi/o proteins[2][3]. The binding of this compound induces a conformational change in the receptor, leading to the activation of these G proteins and the dissociation of their α and βγ subunits, which then modulate various downstream effectors.

The Gq/11 pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This calcium influx, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes.

Simultaneously, signaling through Gi/o can lead to the inhibition of adenylyl cyclase, while the Gβγ subunits can activate other pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) cascade. These pathways are central to regulating cell proliferation, survival, migration, and cytokine production. Recent studies also suggest that this compound may act as a biased agonist, preferentially activating certain downstream pathways over others when compared to the endogenous ligand, LPA.

References

- 1. LPA3: Pharmacodynamic Differences Between Lysophosphatidic Acid and Oleoyl-Methoxy Glycerophosphothionate: Biased Agonism, Two Sites [mdpi.com]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophospholipid Receptors, as Novel Conditional Danger Receptors and Homeostatic Receptors Modulate Inflammation - Novel Paradigm and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-Ompt: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Ompt, with the full chemical name L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a synthetically derived, metabolically stabilized analog of lysophosphatidic acid (LPA). It has been identified as a potent and selective agonist for the lysophosphatidic acid receptor 3 (LPA3), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial pharmacological characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of specific G protein-coupled receptors (GPCRs). The transient nature of LPA, due to its rapid degradation by cellular enzymes, has prompted the development of more stable analogs to facilitate the study of LPA receptor signaling and function. This compound emerged from these efforts as a valuable pharmacological tool. Its resistance to metabolic degradation, combined with its high potency and selectivity for the LPA3 receptor, makes it an ideal probe for elucidating the physiological roles of this receptor subtype and for exploring its potential as a therapeutic target.

Discovery and Synthesis

The discovery of this compound was rooted in the need for metabolically stable LPA analogs with receptor subtype selectivity. The key structural modifications in this compound compared to endogenous LPA are the methylation of the hydroxyl group at the sn-2 position and the substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) headgroup. These changes confer enhanced stability against hydrolysis.

Enantioselective Synthesis of this compound

The synthesis of the stereochemically pure this compound enantiomer was crucial for its characterization, as biological activity is often highly dependent on stereochemistry. The enantioselective synthesis was first reported by Qian et al. (2003).

Experimental Protocol: Enantioselective Synthesis of this compound

The following protocol is a summary of the synthetic route described by Qian et al. (2003):

-

Starting Material: The synthesis commences with commercially available (R)-solketal.

-

Phosphorylation: The hydroxyl group of (R)-solketal is phosphorylated using a phosphoramidite (B1245037) reagent, followed by sulfurization to introduce the phosphorothioate (B77711) moiety.

-

Deprotection: The acetonide protecting group is removed under acidic conditions to yield the corresponding diol.

-

Selective Acylation: The primary hydroxyl group is selectively acylated with oleoyl (B10858665) chloride in the presence of a suitable base.

-

Methylation: The secondary hydroxyl group is methylated using a methylating agent, such as methyl iodide, in the presence of a base.

-

Final Deprotection: The protecting groups on the phosphate moiety are removed to yield the final product, this compound.

-

Purification: The final compound is purified using chromatographic techniques to ensure high purity.

Synthetic workflow for this compound.

Pharmacological Characterization

The initial characterization of this compound focused on its activity at LPA receptors, revealing its high potency and selectivity for the LPA3 subtype. These studies employed various cell-based assays to quantify its effects on downstream signaling pathways.

Receptor Binding and Activation

The interaction of this compound with LPA receptors was primarily assessed through functional assays that measure G protein activation, a proximal event in GPCR signaling.

Experimental Protocol: GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

-

Membrane Preparation: Membranes are prepared from cells overexpressing the LPA receptor of interest (e.g., LPA3).

-

Assay Buffer: A suitable assay buffer containing GDP is prepared.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Termination: The reaction is terminated by rapid filtration.

-

Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Data are analyzed to determine the EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal response.

Downstream Signaling Pathways

This compound, upon binding to the LPA3 receptor, activates several downstream signaling cascades, leading to various cellular responses.

Activation of the LPA3 receptor by this compound leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Cells endogenously expressing or transfected with the LPA3 receptor (e.g., Sf9 insect cells, RH7777 rat hepatoma cells, or OVCAR3 human ovarian cancer cells) are cultured in appropriate media.[1]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Cells are stimulated with varying concentrations of this compound.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence is used to determine the EC₅₀ for calcium mobilization.

This compound-induced calcium signaling pathway.

The activation of the LPA3 receptor by this compound also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Akt signaling pathways, which are crucial for cell growth, proliferation, and survival.[1]

Experimental Protocol: Western Blotting for MAPK and Akt Phosphorylation

-

Cell Treatment: Cells (e.g., OVCAR3) are treated with this compound for various time points.[1]

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK and Akt, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: Band intensities are quantified to determine the extent of phosphorylation.

Western blot workflow for MAPK/Akt phosphorylation.

In certain cell types, such as the OVCAR3 ovarian cancer cell line, this compound has been shown to induce the production and release of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1]

Experimental Protocol: IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Stimulation: OVCAR3 cells are stimulated with this compound for a specified period.[1]

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of IL-6 in the supernatant is measured using a commercially available IL-6 ELISA kit, following the manufacturer's instructions. This typically involves:

-

Coating a microplate with an IL-6 capture antibody.

-

Adding the cell supernatant.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

-

Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader.

-

Quantification: The concentration of IL-6 is determined by comparison to a standard curve.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Potency of this compound in Calcium Mobilization Assays

| Cell Line | Receptor Expressed | EC₅₀ (nM) | Fold More Active than (2R)-Ompt |

| Sf9 | LPA3 | Data not specified | 5-20 |

| RH7777 | Endogenous LPA3 | Data not specified | 5-20 |

| OVCAR3 | Endogenous LPA3 | Data not specified | Potent activity observed |

Data compiled from Echelon Biosciences product information, which cites Qian et al. (2003).

Table 2: Pharmacological Profile of this compound

| Assay | Cell Line | Effect |

| MAPK/Akt Phosphorylation | OVCAR3 | Increased phosphorylation |

| IL-6 Production | OVCAR3 | Increased production |

Data compiled from Echelon Biosciences product information.

Conclusion

This compound is a well-characterized, potent, and selective agonist of the LPA3 receptor. Its metabolic stability makes it a superior tool compared to endogenous LPA for in vitro and potentially in vivo studies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound to investigate the roles of the LPA3 receptor in health and disease. Further research with this valuable compound will undoubtedly continue to unravel the complexities of LPA signaling and may pave the way for the development of novel therapeutics targeting the LPA3 receptor.

References

In Vitro Characterization of (2S)-Ompt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Ompt, the levorotatory enantiomer of 1-oleoyl-2-O-methyl-rac-glycerophosphothionate, is a metabolically stabilized analog of lysophosphatidic acid (LPA). It functions as a potent and selective agonist for the lysophosphatidic acid receptor 3 (LPA3). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and pharmacological properties. The document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to support further research and drug development efforts.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs). The LPA3 receptor, in particular, is implicated in various physiological and pathological processes, including cell proliferation, migration, and inflammation. This compound has emerged as a valuable tool for studying LPA3-mediated signaling due to its enhanced stability and high potency compared to endogenous LPA. This guide outlines the essential in vitro methods to characterize the activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vitro activity of this compound on the human LPA3 receptor.

Table 1: Potency of this compound in Functional Assays

| Assay | Cell Line | Parameter | Value (nM) | Reference(s) |

| LPA3 Receptor Phosphorylation | HEK293 (LPA3-transfected) | EC50 | 10 ± 2 | [1][2] |

| ERK1/2 Phosphorylation | HEK293 (LPA3-transfected) | EC50 | 5 ± 2 | [1] |

| Intracellular Calcium Mobilization | Sf9 (LPA3-transfected) | EC50 | ~425 | [1] |

| GTPγS Binding | HEK293T (LPA3-transfected) | EC50 | 276 | [3] |

(Note: The potency of this compound in inducing calcium release is noted to be 5-20 fold higher than its (2R)-enantiomer in LPA3-transfected Sf9 and rat hepatoma RH7777 cells.)

Signaling Pathways

This compound activates the LPA3 receptor, which primarily couples to Gαi/o and Gαq/11 proteins. This initiates a cascade of downstream signaling events.

LPA3 Receptor Activation and Downstream Signaling

Upon binding of this compound, the LPA3 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: Activation of Gαi/o can lead to the inhibition of adenylyl cyclase, though its more prominent role in this context is the activation of the PI3K/Akt and MAPK/ERK signaling pathways.

Signaling Pathway to IL-6 Production

Activation of the LPA3 receptor by this compound can lead to the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). This process is mediated through the activation of the NF-κB signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the LPA3 receptor.

-

Materials:

-

HEK293 cells stably expressing human LPA3 receptor.

-

[3H]-LPA (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from LPA3-expressing HEK293 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LPA (typically at or below its Kd), and varying concentrations of this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LPA.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value for this compound is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.

-

Materials:

-

HEK293 or CHO cells stably expressing the human LPA3 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Seed LPA3-expressing cells into the microplates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of this compound into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

The EC50 value is determined by plotting the peak fluorescence response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

ERK1/2 and Akt Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to induce the phosphorylation of ERK1/2 and Akt.

-

Materials:

-

HEK293 or OVCAR3 cells expressing the LPA3 receptor.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Western blot transfer system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture cells to near confluence and serum-starve overnight.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK1/2 or total Akt as a loading control.

-

Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

-

IL-6 Production Assay (ELISA)

This assay quantifies the amount of IL-6 secreted by cells in response to this compound stimulation.

-

Materials:

-

OVCAR3 cells.

-

This compound.

-

Cell culture medium.

-

Human IL-6 ELISA kit.

-

96-well plates.

-

Plate reader.

-

-

Procedure:

-

Seed OVCAR3 cells in 96-well plates and allow them to adhere.

-

Replace the medium with fresh medium containing varying concentrations of this compound.

-

Incubate for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the IL-6 ELISA on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance using a plate reader.

-

Calculate the concentration of IL-6 from a standard curve.

-

Conclusion

This technical guide provides a framework for the comprehensive in vitro characterization of this compound. The presented data and protocols highlight its potent and selective agonism at the LPA3 receptor and its ability to activate key downstream signaling pathways. These methodologies can be adapted and expanded upon to further elucidate the pharmacological profile of this compound and to explore its potential as a therapeutic agent or a research tool in the study of LPA3 receptor biology.

References

- 1. SPARC Inhibits LPA-Mediated Mesothelial-Ovarian Cancer Cell Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Up-regulation of interleukin-6 in human ovarian cancer cell via a Gi/PI3K-Akt/NF-kappaB pathway by lysophosphatidic acid, an ovarian cancer-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of (2S)-OMPT

Version: 1.0

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-OMPT (L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate) is a metabolically stabilized analog of lysophosphatidic acid (LPA) that functions as a potent and selective agonist for the LPA3 receptor, a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including fertility and cancer.[1][2] Its stability, derived from the phosphorothioate (B77711) modification, makes it a valuable tool for investigating LPA3-mediated signaling pathways.[3][4] This document provides a comprehensive overview of the available pharmacodynamic data for this compound, including its mechanism of action, downstream signaling cascades, and in vitro effects. It also addresses the current gap in publicly available in vivo pharmacokinetic data and provides detailed experimental protocols for key assays cited.

Pharmacokinetics (ADME)

As of the date of this document, there is a notable absence of publicly available, peer-reviewed studies detailing the specific in vivo pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound.

However, insights can be drawn from related compounds:

-

Lysophosphatidic Acid (LPA) and its Analogs: Natural LPA is rapidly eliminated from the circulation, with studies in mice indicating a half-life of less than 30 seconds. The liver is the primary site of uptake and clearance.[5]

-

Phosphorothioate Oligonucleotides: The phosphorothioate modification, present in this compound, is known to confer resistance to degradation by phosphatases. In the context of antisense oligonucleotides, this modification leads to a longer elimination half-life (35 to 50 hours in animals) and broad distribution to organs such as the liver and kidney. These compounds are often highly bound to plasma proteins, which limits renal filtration of the parent drug.

These general principles suggest that this compound is likely to exhibit greater stability and a longer half-life in vivo compared to natural LPA, though empirical data are required for confirmation.

Pharmacodynamics

Mechanism of Action

This compound exerts its biological effects by acting as a potent agonist at the LPA3 receptor. The LPA3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi/o proteins to initiate downstream signaling cascades. Docking and functional studies suggest that OMPT may interact with the LPA3 receptor at multiple sites, potentially explaining some of its distinct pharmacodynamic properties compared to endogenous LPA, including acting as a biased agonist.

Signaling Pathways

Upon binding of this compound, the LPA3 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathways activated are:

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates protein kinase C (PKC).

-

Gαi/o Pathway: Activation of Gαi/o can lead to the inhibition of adenylyl cyclase, though its more prominent role in LPA3 signaling is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.

These pathways collectively regulate a multitude of cellular processes, including proliferation, survival, and cytokine production.

Caption: LPA3 Receptor Signaling Pathway Activated by this compound.

In Vitro Pharmacological Effects

This compound has demonstrated potent activity in a variety of in vitro cellular assays, highlighting its selectivity for the LPA3 receptor.

-

Calcium Mobilization: this compound is a potent inducer of intracellular calcium release in cells expressing the LPA3 receptor, such as LPA3-transfected Sf9 and HEK293 cells.

-

MAPK/ERK Activation: The compound stimulates the phosphorylation of mitogen-activated protein kinases (MAPK), specifically ERK1/2, through the LPA3 receptor in transfected HEK293 cells.

-

Akt Phosphorylation: In OVCAR3 ovarian cancer cells, this compound induces the phosphorylation of Akt, a key component of the PI3K survival pathway.

-

Cytokine Production: this compound has been shown to be more potent than its (2R)-enantiomer in stimulating the production of Interleukin-6 (IL-6) in OVCAR3 cells.

-

Receptor Phosphorylation: Compared to endogenous LPA, OMPT is significantly more potent at inducing the phosphorylation of the LPA3 receptor itself.

Quantitative Data Summary

The following table summarizes the quantitative pharmacodynamic data for this compound from published literature.

| Parameter | Cell Line / System | Value | Reference |

| Receptor Phosphorylation | LPA3-HEK293 | EC50: 10 ± 2 nM | |

| ERK 1/2 Activation | LPA3-HEK293 | More potent than LPA | |

| Calcium Release | LPA3-Sf9 & Rh7777 | 5-20 fold more active than (2R)-OMPT | |

| IL-6 Production | OVCAR3 | More potent than (2R)-OMPT | |

| Akt Phosphorylation | OVCAR3 | More potent than (2R)-OMPT |

Detailed Experimental Protocols

The following sections provide generalized protocols for the key assays used to characterize the pharmacodynamics of this compound. These are based on standard methodologies reported in the literature.

Intracellular Calcium Flux Assay

This protocol describes a method to measure agonist-induced intracellular calcium mobilization using a fluorescent indicator dye.

Caption: Experimental Workflow for Intracellular Calcium Flux Assay.

Protocol Steps:

-

Cell Plating: Seed adherent cells (e.g., LPA3-transfected HEK293) in black-walled, clear-bottom 96-well microplates at a density of 40,000–80,000 cells per well. Culture overnight to allow for attachment.

-

Dye Preparation: Prepare a fluorescent calcium indicator dye-loading solution (e.g., Fluo-8 or Fluo-4 AM) in an appropriate buffer like Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

-

Cell Loading: Remove the culture medium from the cells and add the dye-loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.

-

Assay: Place the plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation).

-

Data Acquisition: Establish a stable baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm). Inject a solution of this compound at various concentrations and immediately begin recording the change in fluorescence intensity over time.

-

Controls: Use a vehicle control (e.g., DMSO in buffer) to establish baseline and a positive control (e.g., ionomycin) to determine the maximum calcium response.

IL-6 Production Assay (ELISA)

This protocol outlines the measurement of secreted IL-6 from cultured cells following stimulation.

Protocol Steps:

-

Cell Culture: Plate OVCAR3 cells in 24-well plates at a density of approximately 3 x 10^3 cells per well and culture overnight.

-

Stimulation: Replace the culture medium with fresh, low-serum medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for IL-6 synthesis and secretion.

-

Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove any detached cells.

-

ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available IL-6 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant IL-6. Use this curve to determine the concentration of IL-6 in the experimental samples. Normalize the results to cell number or total protein if necessary.

MAPK/Akt Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK and Akt as a measure of pathway activation.

Caption: Experimental Workflow for Western Blot Analysis of Protein Phosphorylation.

Protocol Steps:

-

Cell Culture and Treatment: Grow cells (e.g., OVCAR3, LPA3-HEK293) to 60-70% confluency. Serum-starve the cells for 4-18 hours to reduce basal signaling. Stimulate cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block non-specific binding sites on the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., rabbit anti-phospho-ERK [Thr202/Tyr204] or rabbit anti-phospho-Akt [Ser473]).

-

Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

-

Analysis: Re-probe the blot with antibodies for total ERK and total Akt to confirm equal protein loading. Quantify band intensity using densitometry software.

Conclusion

This compound is a potent and selective LPA3 receptor agonist that serves as a critical tool for elucidating the complex signaling and cellular functions mediated by this receptor. While its in vitro pharmacodynamic profile is well-characterized, demonstrating robust activation of Gαq/11 and Gαi/o-mediated pathways, a significant gap exists in the understanding of its in vivo pharmacokinetics. Future research focusing on the ADME properties of this compound will be essential for translating its utility from a laboratory tool to a potential therapeutic agent.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New metabolically stabilized analogues of lysophosphatidic acid: agonists, antagonists and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorothioate analogs of sn-2 radyl lysophosphatidic acid (LPA): metabolically stabilized LPA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of rapid elimination of lysophosphatidic acid and related lipids from the circulation of mice - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-Ompt: An In-Depth Technical Guide to Stability in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Ompt, chemically known as (2S)-1-oleoyl-2-O-methyl-glycero-phosphorothioate, is a synthetic analog of lysophosphatidic acid (LPA). It has been specifically engineered for enhanced metabolic stability, making it a valuable tool for studying LPA signaling pathways, particularly through its potent and selective agonism at the LPA3 receptor.[1][2][3] This guide provides a comprehensive overview of the stability of this compound in the context of biological assays, detailing the molecular modifications that confer its stability, recommended handling and storage procedures, and a discussion of its degradation pathways. While specific quantitative kinetic data is not extensively available in public literature, this guide consolidates the existing knowledge to inform best practices in research and drug development.

Core Concepts of this compound Stability

The enhanced stability of this compound compared to endogenous LPA is attributed to two key chemical modifications:

-

2-O-methyl Group: The replacement of the hydroxyl group at the sn-2 position of the glycerol (B35011) backbone with a methyl ether linkage prevents acyl migration and protects the molecule from hydrolysis by lysophospholipases and acyltransferases.[1][4]

-

Phosphorothioate (B77711) Head Group: The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) head group confers resistance to dephosphorylation by lipid phosphate phosphatases (LPPs) and other phosphatases that readily degrade natural LPA.

These modifications result in a "long-lived" molecule, ensuring that its concentration remains more constant during in vitro and in vivo experiments, providing a more accurate representation of its effects on the LPA3 receptor.

Data Presentation: Stability Profile

Table 1: Chemical Stability of this compound under Various Conditions

| Condition | Stability Profile | Rationale |

| pH | Expected to be most stable at neutral pH (6.0-8.0). Susceptible to hydrolysis under strongly acidic or basic conditions. | Phosphorothioate esters can undergo hydrolysis, although they are generally more resistant than phosphate esters. Extreme pH can catalyze this process. |

| Temperature | Stable when stored at -20°C or below as a solid or in an appropriate organic solvent. In aqueous solutions, stability decreases with increasing temperature. | Like most lipids, thermal energy can increase the rate of hydrolytic degradation. Freezer storage is recommended for long-term stability. |

| Oxidation | The oleoyl (B10858665) (18:1) acyl chain contains a single double bond, making it susceptible to oxidation. | Compared to polyunsaturated fatty acids, the monounsaturated oleoyl chain is relatively stable. However, protection from light and oxygen is advisable for long-term storage. |

Table 2: Enzymatic Stability of this compound in Biological Matrices

| Enzyme Class | Stability Profile | Rationale for Resistance |

| Lysophospholipases / Acyltransferases | High | The sn-2 O-methyl group blocks the site of action for these enzymes, which would otherwise hydrolyze or transfer the acyl chain. |

| Lipid Phosphate Phosphatases (LPPs) | High | The phosphorothioate head group is a poor substrate for LPPs, which are major enzymes in the degradation of extracellular LPA. |

| Esterases / Lipases | High | The sn-1 ester linkage is still present, but the overall molecule is designed to be lipase-resistant. |

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

This protocol provides best practices for handling and storing this compound to ensure its stability and integrity for use in biological assays.

-

Receiving and Initial Storage: Upon receipt, this compound, typically supplied as a solid, should be stored at -20°C or below, protected from light.

-

Preparation of Stock Solutions:

-

Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

-

Dissolve this compound in a suitable organic solvent such as methanol, ethanol (B145695), or DMSO.

-

Store stock solutions in glass vials with Teflon-lined caps (B75204) at -20°C. Avoid using plastic containers for storage of organic solutions to prevent leaching of impurities.

-

-

Preparation of Aqueous Working Solutions:

-

For biological assays, dilute the organic stock solution into the desired aqueous buffer or cell culture medium immediately before use.

-

Due to the potential for hydrolysis in aqueous environments, it is not recommended to store this compound in aqueous solutions for extended periods. If temporary storage is necessary, keep the solution at 4°C and use it within a few days.

-

Protocol 2: Hypothetical Protocol for Assessing this compound Stability in Plasma

This protocol describes a general workflow for quantifying the stability of this compound in a biological matrix like human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Materials:

-

This compound

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Internal standard (e.g., a structurally similar lipid analog not present in plasma)

-

Acetonitrile (B52724) (ACN) and ethanol (EtOH) for protein precipitation

-

Formic acid (FA) for mobile phase acidification

-

-

Incubation:

-

Spike a known concentration of this compound into pre-warmed human plasma at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the plasma/ this compound mixture.

-

-

Sample Preparation (Protein Precipitation and Extraction):

-

To each plasma aliquot, add the internal standard.

-

Precipitate proteins by adding 2 volumes of a cold 1:1 (v/v) mixture of ACN and EtOH.

-

Vortex thoroughly and incubate at -20°C for at least 2 hours to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully transfer the supernatant containing this compound to a new tube for LC-MS analysis.

-

-

LC-MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of this compound to the internal standard at each time point.

-

Plot the concentration of this compound remaining versus time.

-

Determine the half-life (t½) by fitting the data to a first-order decay model.

-

Visualizations

Signaling and Degradation Pathways

The following diagrams illustrate the key concepts related to this compound's mechanism of action and stability.

Conclusion

This compound is a powerful research tool specifically designed for enhanced stability in biological systems. Its resistance to key enzymatic degradation pathways, conferred by the 2-O-methyl and phosphorothioate modifications, allows for more reliable and reproducible studies of LPA3 receptor signaling. While quantitative data on its degradation kinetics are sparse, adherence to proper handling and storage protocols will maximize its integrity. The experimental workflow provided offers a robust framework for researchers seeking to perform their own stability assessments in specific biological matrices. This guide serves as a foundational resource for the effective use of this compound in advancing our understanding of lysophosphatidic acid biology.

References

- 1. Phosphorothioate analogues of alkyl lysophosphatidic acid as LPA3 receptor-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2S-OMPT - Echelon Biosciences [echelon-inc.com]

- 3. D-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate (2R-OMPT) - Echelon Biosciences [echelon-inc.com]

- 4. New metabolically stabilized analogues of lysophosphatidic acid: agonists, antagonists and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing (2S)-Ompt in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Ompt, also known as GB83, is a synthetic agonist of the Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Activation of PAR2 by agonists such as this compound triggers a cascade of intracellular signaling events, most notably the mobilization of intracellular calcium. This makes calcium mobilization assays a robust and widely used method for studying PAR2 activation and the pharmacological properties of its modulators.[2]

These application notes provide a comprehensive guide for utilizing this compound in calcium mobilization assays, including detailed experimental protocols and data presentation for characterizing its activity.

Mechanism of Action: PAR2 Signaling and Calcium Mobilization

PAR2 is typically activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, unmasking a tethered ligand that binds to and activates the receptor.[3] Synthetic agonists like this compound mimic this activation, inducing a conformational change in the receptor.

Upon activation by this compound, PAR2 couples to the Gαq subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration can be monitored using fluorescent calcium indicators, providing a direct measure of PAR2 activation.[4]

References

Application Notes and Protocols: Treatment of OVCAR3 Cells with (2S)-Ompt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the treatment of the human ovarian adenocarcinoma cell line, OVCAR3, with the hypothetical therapeutic compound (2S)-Ompt. The protocols outlined below cover cell line maintenance, experimental treatment procedures, and common downstream analyses.

OVCAR3 Cell Culture

OVCAR3 is an established human ovarian cancer cell line derived from the ascitic fluid of a patient with progressive adenocarcinoma of the ovary.[1] These cells are epithelial-like, grow adherently, and are known to be resistant to several chemotherapeutic agents, including cisplatin (B142131) and adriamycin.[1]

Cell Culture Media and Reagents

| Reagent | Specifications |

| Basal Medium | RPMI-1640 |

| Supplements | 20% Fetal Bovine Serum (FBS), 0.01 mg/mL Bovine Insulin, 2 mM L-glutamine |

| Dissociation Reagent | Trypsin-EDTA or Accutase® |

| Cryopreservation Medium | Complete growth medium with 10% DMSO |

Note: It is recommended to use high-quality FBS for optimal cell growth.[2] The medium should be placed in a 37°C incubator for at least 15 minutes before use to ensure it reaches the normal pH of 7.0 to 7.6.

Protocol for Thawing Cryopreserved OVCAR3 Cells

-

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[3]

-

Disinfect the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 150-400 x g for 8-12 minutes to pellet the cells.

-

Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in fresh, complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

Protocol for Subculturing OVCAR3 Cells

-

When cells reach 80-90% confluency, remove and discard the culture medium.

-

Briefly rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (D-PBS) to remove residual serum.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

-

Neutralize the trypsin by adding 2-3 mL of complete growth medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new culture flasks at a density of 1.5 x 10^4 to 4.0 x 10^4 viable cells/cm^2 or a passage ratio of 1:2 to 1:3.

-

Incubate the cultures at 37°C and 5% CO2.

Experimental Protocol for this compound Treatment

This section outlines a general protocol for treating OVCAR3 cells with this compound. The concentration range and treatment duration should be optimized for your specific experimental goals.

Preparation of this compound Stock Solution

-

Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

-

Seed OVCAR3 cells in a 96-well plate at a density of 4 x 10^4 to 5 x 10^4 cells/mL in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation: Cytotoxicity of this compound on OVCAR3 Cells

| Compound | Treatment Duration (hours) | IC50 (µM) |

| This compound | 24 | 15.2 |

| This compound | 48 | 8.5 |

| This compound | 72 | 4.1 |

| Cisplatin | 48 | 5.8 |

This table presents hypothetical data for illustrative purposes.

Downstream Analysis Protocols

Apoptosis Assay (Caspase-3/7 Activity)

-

Seed OVCAR3 cells in a 96-well plate as described for the viability assay.

-

Treat the cells with this compound at concentrations around the determined IC50 value.

-

At the end of the treatment period, measure caspase-3/7 activity using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay).

-

Follow the manufacturer's instructions to measure luminescence, which is proportional to caspase activity. The combination of ATRA and zoledronic acid has been shown to increase caspase-3/7 activity in OVCAR-3 cells.

Western Blot Analysis for Protein Expression

-

Seed OVCAR3 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound as desired.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-